molecular formula C10H18FN3 B15047617 N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine

Cat. No.: B15047617
M. Wt: 199.27 g/mol
InChI Key: QTOGNWKONZAFNY-UHFFFAOYSA-N
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Description

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine: is a chemical compound with the molecular formula C10H19ClFN3. It belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with a fluoroethyl halide in the presence of a base such as potassium carbonate.

    N-butylation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The fluoroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.

Scientific Research Applications

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Industry: It serves as an intermediate in the synthesis of agrochemicals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets such as enzymes or receptors. The fluoroethyl group enhances its binding affinity and selectivity, while the pyrazole ring provides a stable scaffold for interaction with biological macromolecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-butyl-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine
  • N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-3-amine

Uniqueness

N-butyl-1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the fluoroethyl and butyl groups on the pyrazole ring influences its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C10H18FN3

Molecular Weight

199.27 g/mol

IUPAC Name

N-butyl-2-(2-fluoroethyl)-4-methylpyrazol-3-amine

InChI

InChI=1S/C10H18FN3/c1-3-4-6-12-10-9(2)8-13-14(10)7-5-11/h8,12H,3-7H2,1-2H3

InChI Key

QTOGNWKONZAFNY-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=NN1CCF)C

Origin of Product

United States

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